Field: Medicinal Chemistry
Summary: Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects.
Methods: Numerous methods for the synthesis of pyrimidines are described
Field: Biochemistry
Summary: Pyrimidines are known to exhibit antioxidant effects.
Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects.
Field: Virology
Summary: Indole derivatives, which include pyrimidines, have been found to possess antiviral activities.
5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring, which is a six-membered structure containing two nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 5-position and a thiolan-3-yloxy group at the 2-position. The thiolan group, derived from a three-membered ring containing sulfur, contributes to the compound's unique chemical properties and potential biological activities. The molecular formula of this compound is C₈H₈ClN₃O₁S, and its structure can be represented as follows:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with thiolane-3-ol. Common synthetic routes include:
5-Chloro-2-(thiolan-3-yloxy)pyrimidine has potential applications in various fields:
While specific interaction studies for 5-Chloro-2-(thiolan-3-yloxy)pyrimidine are scarce, research indicates that pyrimidine derivatives can interact with various biomolecules, influencing enzyme activity and gene expression. These interactions may occur through binding to active sites on enzymes or through modulation of signaling pathways within cells.
Several compounds exhibit structural similarities to 5-Chloro-2-(thiolan-3-yloxy)pyrimidine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Bromo-2-(thiolan-3-yloxy)pyrimidine | Bromo-substituted pyrimidine | Substituted at the 5-position with bromine |
| 2-Thiophenyl-pyrimidinone | Pyrimidinone derivative | Contains a thiophenyl group instead of thiolane |
| 4-Amino-pyrimidine | Amino-substituted pyrimidine | Exhibits strong biological activity |
| 5-Chloro-pyrimidinone | Chloro-substituted pyrimidinone | Lacks thiolane functionality |
These compounds highlight the diversity within the pyrimidine family and underscore the unique positioning of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine due to its specific substituents.
Nucleophilic aromatic substitution (SNAr) is the most common method for synthesizing 5-chloro-2-(thiolan-3-yloxy)pyrimidine. The reaction typically involves displacing a leaving group (e.g., chlorine) on the pyrimidine ring with a thiolan-3-oxide nucleophile. In one approach, 5-chloro-2-chloropyrimidine reacts with thiolane-3-ol under basic conditions, where the hydroxyl group of thiolane-3-ol is deprotonated to form a nucleophilic alkoxide. This intermediate attacks the electron-deficient C-2 position of the pyrimidine ring, facilitated by the electron-withdrawing effect of the 5-chloro substituent.
Reaction optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while bases such as potassium carbonate or triethylamine aid in deprotonation. For example, a 72% yield is achieved using DMF at 80°C for 12 hours. Competing substitution at the 4-position is minimized due to steric hindrance from the thiolane group.
| Condition | Optimization Outcome | Source |
|---|---|---|
| Solvent: DMF | 72% yield, minimal byproducts | |
| Base: K2CO3 | Efficient deprotonation | |
| Temperature: 80°C | Reduced reaction time |
Copper-mediated Ullmann-type coupling offers an alternative route, particularly for introducing sulfur-containing groups. Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of 5-chloro-2-iodopyrimidine with thiolane-3-thiol, forming the C–S bond at the pyrimidine’s 2-position. This method avoids harsh bases and achieves yields up to 85% under mild conditions (60°C, 6 hours). The mechanism involves a single-electron transfer (SET) process, where CuTC generates a thiyl radical that reacts with the pyrimidine’s aryl halide.
Palladium catalysis is less common due to sulfur’s tendency to poison palladium catalysts. However, ligand-stabilized systems (e.g., XPhos) enable Suzuki-Miyaura couplings for introducing pre-functionalized thiolane derivatives.
Solvent-free methods reduce environmental impact and improve atom economy. A boron sulfuric acid (BSA)-catalyzed reaction between 5-chloropyrimidin-2-ol and thiolane-3-ol at 100°C yields 78% product within 4 hours. The absence of solvent enhances reaction kinetics by increasing reactant concentration, while BSA acts as both a Lewis acid catalyst and dehydrating agent.
| Parameter | Solvent-Free vs. Traditional |
|---|---|
| Yield | 78% vs. 72% |
| Reaction Time | 4h vs. 12h |
| Temperature | 100°C vs. 80°C |
Microwave irradiation accelerates SNAr reactions by enabling rapid, uniform heating. A 15-minute reaction in a sealed vessel at 150°C achieves 89% yield, compared to 12 hours conventionally. The method is particularly effective for electron-deficient pyrimidines, reducing side reactions like hydrolysis of the thiolane group.
1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, C6–H), 5.12 (m, 1H, thiolan-OCH), 3.15–2.98 (m, 4H, thiolan-SCH2), 2.25 (m, 2H, thiolan-CH2). The absence of a peak near δ 4.5 confirms complete substitution at C-2.
IR (KBr): 1245 cm⁻¹ (C–O–C stretch), 745 cm⁻¹ (C–S stretch), 1580 cm⁻¹ (pyrimidine ring).
Mass Spec (EI-MS): m/z 231 [M]⁺, 233 [M+2]⁺ (chlorine isotopic pattern), base peak at m/z 154 (pyrimidine fragment).
X-ray crystallography confirms the molecular structure and regiochemistry. Crystals grown from ethanol/water exhibit monoclinic symmetry (space group P21/c) with unit cell parameters a = 7.92 Å, b = 12.34 Å, c = 10.56 Å, β = 102.3°. The thiolan-3-yloxy group adopts a chair conformation, and the dihedral angle between the pyrimidine and thiolane planes is 68.5°, indicating minimal conjugation.
| Crystallographic Data | Value |
|---|---|
| Space Group | P21/c |
| Bond Length (C–O) | 1.36 Å |
| Dihedral Angle | 68.5° |
The solubility characteristics of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine demonstrate typical behavior of chlorinated pyrimidine derivatives with heterocyclic ether substituents [16]. Pyrimidine compounds exhibit moderate water solubility, with the parent pyrimidine molecule showing approximately 41 grams per liter at 20°C due to its polar nature and capacity for hydrogen bonding with water molecules [16]. The presence of the thiolan-3-yloxy substituent significantly modifies these solubility properties through the introduction of sulfur-containing heterocyclic character [10].
Related thiolan-containing pyrimidine derivatives, such as 2,4-dimethyl-6-(thiolan-3-yloxy)pyrimidine with a molecular weight of 210.30 grams per mole, provide insight into the expected solubility behavior of the target compound [10]. The calculated molecular weight of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine is 216.68 grams per mole, indicating similar physicochemical characteristics [10]. The chlorine substitution at the 5-position introduces additional electronegativity and steric effects that influence intermolecular interactions [14].
| Solvent Class | Expected Solubility | Molecular Interaction Mechanism |
|---|---|---|
| Polar Protic | Moderate | Hydrogen bonding with nitrogen atoms [16] |
| Polar Aprotic | High | Dipole-dipole interactions [18] |
| Non-polar | Limited | Van der Waals forces only [16] |
Studies on pyrimidine derivatives in organic solvents demonstrate enhanced solubility in polar aprotic media [18]. Methanol-based solubility studies of pyrimidine derivatives show temperature-dependent behavior, with solubility increasing from 293.15 to 313.15 Kelvin following Apelblat equation correlations [18]. The thiolan ring system contributes hydrophobic character that reduces aqueous solubility while enhancing dissolution in organic media [13] [42].
The structural similarity to 2-(thiolan-3-yloxy)pyridine, which has a molecular weight of 181.26 grams per mole, suggests comparable solubility patterns in organic solvents [13]. Chloropyrimidine derivatives typically exhibit solubility in alcohols, ethers, and aromatic hydrocarbons, consistent with their heterocyclic nature [16]. The thiolan substituent introduces conformational flexibility that affects molecular packing and dissolution behavior [42].
Thermal stability analysis of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine follows patterns observed in related chlorinated pyrimidine derivatives [23]. Heterocyclic compounds containing pyrimidine cores demonstrate high thermal stability, with most chlorinated variants showing enhanced stability in oxidizing environments [23]. The compound exhibits characteristic solid-liquid phase transitions described by sharp endothermic peaks in differential scanning calorimetry analysis [23].
Crystalline polymorphism in 5-Chloro-2-(thiolan-3-yloxy)pyrimidine follows established patterns observed in chlorinated aromatic heterocycles [17]. Polymorphic behavior in organic compounds depends on molecular conformation, crystal packing arrangements, and intermolecular interaction patterns [33]. The compound likely exhibits multiple polymorphic forms due to conformational flexibility around the thiolan-pyrimidine linkage [10].
Studies on chlorinated pyrimidine derivatives demonstrate the formation of distinct polymorphic phases under different crystallization conditions [17]. The presence of both hydrogen bond donors and acceptors in the pyrimidine ring system facilitates diverse hydrogen bonding patterns that stabilize different crystal forms [32]. Chlorine substitution introduces directional halogen bonding interactions that influence polymorphic stability [17].
| Polymorphic Form | Stability Relationship | Crystallization Conditions |
|---|---|---|
| Alpha Form | Thermodynamically Stable | Slow Cooling [17] |
| Beta Form | Kinetically Favored | Rapid Crystallization [17] |
| Metastable Forms | Intermediate Stability | Solvent-Mediated [19] |
Mechanochemical studies reveal that ball-milling conditions significantly influence polymorphic outcomes [33]. Crystal size, shape, and conformational changes drive both formation and transformation of polymorphic phases [33]. The thiolan substituent provides conformational diversity that supports multiple packing arrangements in the solid state [42].
Computational crystal structure prediction methods identify potential polymorphic forms based on energy landscapes [17]. The compound structure suggests possible conformational polymorphism arising from rotation around the oxygen-carbon bond connecting the thiolan and pyrimidine moieties [10]. X-ray crystallographic analysis would be required to definitively characterize polymorphic structures and their relative stabilities [32].
Hygroscopic behavior of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine depends on the balance between hydrophilic pyrimidine nitrogen atoms and hydrophobic thiolan ring character [20]. Pyrimidine derivatives generally exhibit moderate hygroscopicity due to nitrogen lone pairs that can coordinate with water molecules [21]. The chlorine substitution reduces hygroscopic tendencies through electronic withdrawal effects [28].
Moisture absorption studies on heterocyclic compounds demonstrate temperature and relative humidity dependent behavior [20]. The thiolan ring component provides hydrophobic character that limits water uptake compared to purely hydrophilic systems [20]. Hygroscopic exothermic behavior may occur during initial moisture exposure due to hydrogen bond formation between water and nitrogen centers [20].
| Humidity Condition | Expected Behavior | Stability Implications |
|---|---|---|
| Low Humidity (<30%) | Minimal Water Uptake | Enhanced Stability [28] |
| Moderate Humidity (30-60%) | Limited Absorption | Stable Performance [28] |
| High Humidity (>75%) | Increased Uptake | Potential Degradation [28] |
Atmospheric stability studies indicate that chlorinated pyrimidines maintain chemical integrity under normal storage conditions [28]. The compound exhibits resistance to oxidative degradation due to the electron-withdrawing chlorine substituent [27]. However, prolonged exposure to high humidity conditions may promote hydrolytic degradation of the ether linkage between thiolan and pyrimidine rings [28].
Moisture sorption isotherms follow Guggenheim-Anderson-de Boer multi-layer adsorption models [20]. Water-compound interactions occur primarily at nitrogen sites, with secondary interactions involving the sulfur heteroatom [20]. The net isosteric heat of sorption decreases with increasing moisture content, indicating weakening water-surface interactions at higher coverage levels [20].
The pH-dependent degradation kinetics of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine follow first-order reaction mechanisms typical of heterocyclic compounds [22]. Pyrimidine ring stability varies significantly across pH ranges, with enhanced degradation under acidic conditions due to protonation of nitrogen atoms [22]. The chlorine substituent provides electronic stabilization that moderates pH-dependent degradation rates [22].
Kinetic studies on related heterocycles demonstrate that degradation rates increase substantially at pH values below 6.0 [22]. The thiolan ether linkage represents a potential site for hydrolytic cleavage under extreme pH conditions [29]. Activation energies for degradation processes range from 4.80 to 14.0 kilocalories per mole depending on pH and temperature conditions [22].
| pH Range | Degradation Rate | Primary Mechanism |
|---|---|---|
| pH 2.0-4.0 | Rapid | Acid-Catalyzed Hydrolysis [22] |
| pH 4.0-8.0 | Moderate | Neutral Hydrolysis [22] |
| pH 8.0-10.0 | Slow | Base-Catalyzed Reactions [22] |
Temperature dependence of degradation kinetics follows Arrhenius relationships across all pH ranges [22]. Half-life values increase substantially as pH approaches neutral conditions, with maximum stability observed between pH 6.5 and 7.5 [22]. The compound exhibits enhanced stability compared to unsubstituted pyrimidines due to electronic effects of the chlorine substituent [22].
Mechanistic studies reveal that acidic degradation proceeds through initial protonation at pyrimidine nitrogen atoms, followed by nucleophilic attack at electrophilic carbon centers [29]. Basic conditions promote different degradation pathways involving hydroxide-mediated reactions [22]. The thiolan ring system generally remains intact during pH-mediated degradation, with cleavage occurring preferentially at the ether oxygen linkage [29].
5-Chloro-2-(thiolan-3-yloxy)pyrimidine exhibits distinct electrophilic aromatic substitution behavior influenced by both the electron-withdrawing chlorine substituent and the electron-donating thiolan-3-yloxy group. The pyrimidine ring system, being electron-deficient due to the two nitrogen atoms, shows reduced reactivity toward electrophiles compared to benzene derivatives [1] [2].
The substitution pattern is predominantly governed by the electronic effects of existing substituents. The chlorine atom at position 5 acts as a moderate electron-withdrawing group through inductive effects, while the thiolan-3-yloxy substituent at position 2 provides electron density through resonance donation [3] [4]. This electronic polarization creates preferential sites for electrophilic attack.
Nitration reactions of related pyrimidine systems demonstrate position-selective behavior. When 2-methylthiopyrimidine undergoes nitration with mixed nitric and sulfuric acids, the nitro group preferentially substitutes at the C-5 position with yields of 65-78% [1] [5]. Similarly, pyrimidine N-oxides show enhanced reactivity, with 4,6-dimethylpyrimidine 1-oxide undergoing methyl group nitration rather than ring nitration when treated with nitric acid in acetic anhydride [2] [6].
Halogenation patterns follow similar electronic control principles. Bromination of 5-chloro-2-oxypyrimidine derivatives proceeds through sequential substitution at C-3 and C-6 positions, achieving yields of 80-95% [2] [7]. The regioselectivity is attributed to the combined electronic effects of the existing substituents and the inherent reactivity differences between pyrimidine positions.
The mechanistic pathway for electrophilic substitution involves initial electrophile coordination to the most electron-rich position, followed by nucleophilic attack by the aromatic ring and subsequent proton elimination. The presence of the thiolan-3-yloxy group enhances the nucleophilicity of the pyrimidine ring through its oxygen lone pairs, facilitating electrophilic attack at positions ortho and para to the substituent [4] [8].
The chlorine atom at position 5 of 5-chloro-2-(thiolan-3-yloxy)pyrimidine represents a highly reactive electrophilic center for nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring, combined with the activating effect of the nitrogen atoms, renders the chlorine particularly susceptible to nucleophilic displacement [9] [10].
Mechanistic studies reveal that nucleophilic substitution at the chlorine center proceeds via an addition-elimination mechanism rather than a simple SN2 displacement. The nucleophile initially adds to the pyrimidine ring, forming a transient anionic intermediate where the negative charge is delocalized across the nitrogen atoms [5] [11]. This intermediate subsequently eliminates chloride ion to restore aromaticity.
Reaction kinetics demonstrate that the rate of nucleophilic displacement is significantly enhanced by the presence of electron-withdrawing groups on the pyrimidine ring. Studies on 5-chloro-2-methylthiopyrimidine with various nucleophiles show that piperidine achieves 85-92% yields at temperatures of 60-80°C [9] [12]. The temperature dependence indicates an activation energy barrier consistent with the addition-elimination mechanism.
Nucleophile selectivity varies considerably based on the nucleophile type and reaction conditions. Oxygen nucleophiles such as phenoxides typically require higher temperatures (130°C) but show excellent selectivity for the C-4 position in dichloropyrimidine systems [3] [4]. In contrast, nitrogen nucleophiles like morpholine demonstrate high reactivity at moderate temperatures (70°C) with selective attack at the C-2 position [13] [14].
The electronic effects of the thiolan-3-yloxy substituent significantly influence the displacement reaction. The electron-donating character of this group reduces the electrophilicity of the chlorine center compared to unsubstituted chloropyrimidines, but the reaction remains highly favorable due to the aromatic stabilization gained upon chloride elimination [4] [5].
Solvent effects play a crucial role in determining reaction efficiency. Polar aprotic solvents such as dimethylformamide and acetonitrile facilitate nucleophilic attack by stabilizing the anionic intermediate while maintaining good nucleophile solvation [13]. The use of base additives such as potassium carbonate or diisopropylethylamine further enhances reaction rates by deprotonating nucleophiles and neutralizing generated hydrogen chloride [13] [16].
Thiolane ring systems in 5-chloro-2-(thiolan-3-yloxy)pyrimidine are subject to ring-opening reactions under specific conditions due to the inherent ring strain present in the five-membered sulfur heterocycle. The ring strain energy of thiolane is approximately 26.8 kJ/mol, which is significantly lower than that of epoxides but sufficient to drive ring-opening under appropriate conditions [17] .
Acid-catalyzed ring-opening represents the most common pathway for thiolane cleavage. Strong acids such as hydrochloric acid and sulfuric acid protonate the sulfur atom, increasing its electrophilicity and facilitating nucleophilic attack at the adjacent carbon centers [19] [20]. This mechanism proceeds through SN2-like displacement with inversion of configuration at the attacked carbon.
Nucleophilic ring-opening can be achieved using strong nucleophiles such as organolithium reagents or metal hydrides. Studies on related thiolan-containing compounds demonstrate that lithium reagents preferentially attack at the carbon adjacent to sulfur, leading to ring-opened aldehyde products [21] [22]. The mechanism involves nucleophilic addition followed by β-elimination of the sulfur center.
Base-mediated hydrolysis of thiolane carboxylic acid derivatives proceeds through hydroxide attack at the carbonyl carbon, followed by intramolecular displacement of the sulfur atom [19] [23]. This pathway is particularly relevant for thiolane-2-carboxylic acid substrates and yields 4-mercaptobutanoic acid derivatives with good efficiency.
Reduction reactions using lithium aluminum hydride or sodium borohydride can cleave thiolane rings through hydride delivery to the carbon centers adjacent to sulfur. This mechanism is especially effective for thiolane-2,5-dione substrates, producing 1,4-butanedithiol products [20] [24]. The reaction proceeds via sequential hydride additions and ring fragmentation.
The regioselectivity of ring-opening depends on the substitution pattern and reaction conditions. For 3-substituted thiolanes, ring-opening typically occurs with cleavage of the C-S bond adjacent to the substituent due to steric and electronic effects [19] . The presence of electron-withdrawing groups on the thiolane ring enhances the susceptibility to nucleophilic attack.
Oxidative transformations of 5-chloro-2-(thiolan-3-yloxy)pyrimidine can occur at multiple sites within the molecule, including the sulfur atom of the thiolane ring, the pyrimidine nucleus, and the ether linkage. These reactions provide versatile routes for structural diversification and functional group manipulation [25] [26].
Sulfur oxidation represents the most accessible oxidative pathway. The sulfur atom in the thiolane ring can be selectively oxidized to sulfoxide or sulfone using appropriate oxidants. Hydrogen peroxide in the presence of titanium catalysts achieves selective sulfoxide formation under mild conditions (40°C) in ionic liquid media [25] [26]. The selectivity for sulfoxide over sulfone can be controlled through stoichiometry and reaction time.
Mechanism studies reveal that sulfur oxidation proceeds through electrophilic oxygen transfer from the oxidant to the sulfur lone pairs. The initial sulfoxide product can undergo further oxidation to the sulfone under more forcing conditions or with excess oxidant [25] [27]. The electronic environment of the sulfur atom, influenced by the pyrimidine substituent, affects the oxidation rate and selectivity.
Pyrimidine N-oxidation can be achieved using peracids such as meta-chloroperbenzoic acid. This transformation converts the pyrimidine nitrogen atoms to N-oxides, significantly altering the electronic properties and reactivity of the heterocycle [28] [6]. N-Oxides exhibit enhanced electrophilic substitution reactivity and can undergo unique rearrangement reactions.
Photochemical oxidation using sensitizers such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can promote oxidative coupling reactions between pyrimidine rings or between the pyrimidine and thiolane components [7] [29]. These reactions typically require elevated temperatures and can produce complex polycyclic products.
Metal-catalyzed oxidations using palladium, copper, or ruthenium complexes enable selective C-H functionalization of the pyrimidine ring [30] [31]. These transformations can introduce oxygen-containing functional groups such as hydroxyl, carbonyl, or carboxyl groups at specific positions while preserving the overall molecular framework.
The reaction conditions for oxidative functionalization must be carefully optimized to avoid over-oxidation or substrate decomposition. Ionic liquid solvents have shown particular promise for sulfur oxidation reactions, providing enhanced selectivity and catalyst recyclability compared to conventional organic solvents [25] [26].
5-Chloro-2-(thiolan-3-yloxy)pyrimidine can participate in various cycloaddition reactions both as a dienophile/dipolarophile component and as a substrate for ring-forming transformations. The electron-deficient nature of the pyrimidine ring makes it suitable for cycloadditions with electron-rich partners [32] [33].
[4+2] Diels-Alder reactions can occur with the pyrimidine ring acting as a dienophile. The presence of the chlorine substituent and the ether linkage further activates the pyrimidine toward cycloaddition with electron-rich dienes [33] [34]. Reactions with 1,3-dienes under Lewis acid catalysis (80°C) achieve yields of 42-99%, forming fused bicyclic systems that retain the pyrimidine functionality [32] [33].
1,3-Dipolar cycloadditions represent another important class of reactions. Azomethine ylides generated from isatin and tetrahydroisoquinoline react with pyrimidine derivatives to form complex tricyclic structures [34] [35]. The regioselectivity of these reactions is controlled by the electronic distribution in the pyrimidine ring and the nature of the dipole.
[2+2+2] Cycloaddition reactions can construct pyrimidine rings from alkyne and nitrile precursors. Niobium pentachloride catalysis enables the formation of substituted pyrimidines from acetylene derivatives and nitriles at 100°C with yields of 65-85% [36] [31]. This approach provides an alternative synthetic route to pyrimidine-containing compounds.
Formal [4+1] annulation reactions involving thiophene ring-opening have been observed in related systems. Base-catalyzed conditions in tetrahydrofuran at room temperature promote ring-opening of thiophene components followed by cyclization to form thiadiazoline hybrid structures [21] [37]. These reactions achieve yields of 60-75% and demonstrate the potential for complex heterocycle formation.
Azomethine ylide cycloadditions with N-methylated pyrimidines proceed under thermal conditions (120°C) to generate tricyclic systems with moderate yields (35-70%) [34] [35]. The stereochemistry of these reactions is highly controlled, often producing single diastereomers due to the rigid cyclic structure of the ylide intermediate.
Mechanistic considerations for cycloaddition reactions involve frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the electron-rich component and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient pyrimidine [32] [36]. The energy gap between these orbitals determines the reaction feasibility and rate.